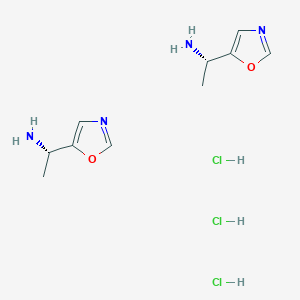

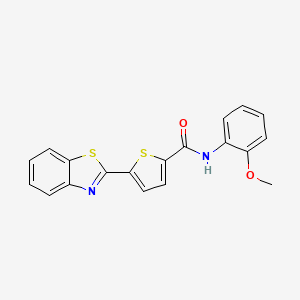

(S)-1-(oxazol-5-yl)ethanamine trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(oxazol-5-yl)ethanamine trihydrochloride, also known as (S)-OXE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral molecule that belongs to the class of oxazole derivatives. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Click Chemistry in Drug Discovery

Click chemistry, a term that broadly refers to a variety of efficient, reliable, and selective reactions for synthesizing novel compounds, has significant implications in drug discovery. The copper-(I)-catalyzed 1,2,3-triazole formation, a key reaction in click chemistry, exemplifies the utility of compounds related to (S)-1-(oxazol-5-yl)ethanamine trihydrochloride. Triazoles, resulting from these reactions, demonstrate potential in binding with biological targets due to their ability to engage in hydrogen bonding and dipole interactions, underscoring their importance in medicinal chemistry (Kolb & Sharpless, 2003).

Development of Antibacterial Agents

The structural motif of oxazol-5-yl, found in this compound, has been utilized in the development of novel antibacterial agents. For instance, 4-substituted 1,2,3-triazoles have been investigated as a new class of oxazolidinone antibacterial agents. These compounds, by substituting conventional functionalities with triazoles, show promise in delivering antibacterial efficacy with a reduced risk of monoamine oxidase A (MAO-A) inhibition, a common side effect of some antibacterial drugs (Reck et al., 2005).

Synthesis and Characterization of Novel Compounds

This compound and its derivatives are subjects of extensive research in synthetic chemistry for the synthesis and characterization of novel compounds. These efforts are not only aimed at exploring the chemical space for potential therapeutic agents but also at understanding the fundamental aspects of molecular interactions and reactivity. For example, the synthesis of triazole derivatives and their evaluation for various biological activities reflect the compound's utility in generating pharmacologically relevant molecules (Abdel-Wahab et al., 2023).

Fungicidal Applications

Beyond medicinal chemistry, this compound derivatives have been explored for their fungicidal properties. The design and synthesis of triazole-containing compounds, for instance, have shown efficacy against various phytopathogens, indicating the potential of these molecules in agricultural applications. Such research not only broadens the applicability of this compound derivatives but also contributes to the development of new fungicides with improved safety profiles (Bai et al., 2020).

Propiedades

IUPAC Name |

(1S)-1-(1,3-oxazol-5-yl)ethanamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8N2O.3ClH/c2*1-4(6)5-2-7-3-8-5;;;/h2*2-4H,6H2,1H3;3*1H/t2*4-;;;/m00.../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYKBIZKBGUJHE-QDILMJESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CO1)N.CC(C1=CN=CO1)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CO1)N.C[C@@H](C1=CN=CO1)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2893116.png)

![1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893118.png)

![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2893122.png)

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)

![N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2893129.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2893130.png)

![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)

![[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2893133.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2893134.png)

![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)